Butylbenisothiazolene

Description

Significance of Emerging Chemical Compounds in Biomedical Innovation

The discovery and development of novel chemical compounds are cornerstones of biomedical innovation. These compounds can offer new mechanisms of action against diseases, provide enhanced material properties for medical devices, and open doors to previously unexplored therapeutic avenues. Isothiazolinone derivatives, a class of heterocyclic compounds, have been widely utilized as preservatives due to their broad-spectrum antimicrobial activity. lgcstandards.comatamanchemicals.com Their mechanism of action is generally understood to involve the inhibition of life-sustaining enzymes in microbes, particularly those with thiol groups at their active sites. lgcstandards.comtianweichemical.com The exploration of derivatives like Butylbenzisothiazolinone represents a move towards harnessing this potent bioactivity for more specialized and advanced applications, potentially addressing challenges in drug-resistant pathogens and the need for biocompatible yet antimicrobial materials.

Overview of Butylbenzisothiazolinone's Role as a Component in Advanced Materials

Butylbenzisothiazolinone has demonstrated considerable utility as an antimicrobial agent in a variety of advanced materials, primarily polymers and coatings. irobiocide.com Its integration into these materials serves to protect them from microbial degradation, thereby enhancing their durability and performance. tianweichemical.com BBIT is particularly valued for its efficacy in a range of plastic compositions, including:

Polyvinyl chloride (PVC)

Polyurethanes

Silicones

Polyesters

Polyolefins

Acrylics

Rubber atamanchemicals.com

The compound's compatibility with these materials, along with its good UV resistance, makes it suitable for both indoor and outdoor applications. irobiocide.com Research has also pointed to its use in the formulation of stable oil-in-water nanoemulsions, which can have applications in areas like inkjet printing and security inks, showcasing its versatility in sophisticated material formulations. justia.com The primary function of BBIT in these contexts is to inhibit the growth of bacteria, fungi, and algae on the material's surface and within its matrix. tianweichemical.comwikipedia.org

Below is a table summarizing the key properties of Butylbenzisothiazolinone:

| Property | Value | Reference |

| Chemical Name | 2-Butyl-1,2-benzisothiazolin-3-one | chemicalbook.com |

| Abbreviation | BBIT | tianweichemical.com |

| CAS Number | 4299-07-4 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₃NOS | chemicalbook.com |

| Molecular Weight | 207.29 g/mol | chemicalbook.com |

| Appearance | Reddish-brown liquid | tianweichemical.com |

| Primary Function | Broad-spectrum antimicrobial agent | tianweichemical.com |

Current Research Landscape and the Compound's Relevance in Synergistic Therapies

A significant area of emerging research is the synergistic antimicrobial effect of Butylbenzisothiazolinone when combined with other active compounds. This synergy allows for enhanced efficacy, often at lower concentrations of the individual components, which can be advantageous in reducing potential toxicity and combating resistance. stle.org While much of the current data on BBIT's synergistic properties comes from industrial applications, the principles are highly relevant to the development of advanced therapeutic strategies.

For instance, studies have demonstrated synergistic effects when BBIT is combined with:

Other biocides : A patented synergism has been noted between BBIT (a fungicide), phenoxyethanol (B1677644) (active against bacteria), and laurylamine dipropylenediamine (BDA), leading to lower use concentrations. stle.orggoogle.com

Polymers : Research has explored the use of polymers like polyethylenimines to enhance the antimicrobial activity of biocides, including isothiazolinones. google.comgoogle.com

Metallic ions : A synergistic cooperation has been reported between benzisothiazolinones and silver, which could lead to biocide compositions with improved toxicological and ecotoxicological profiles. googleapis.com

This body of research, although primarily focused on material preservation, lays the groundwork for investigating Butylbenzisothiazolinone in synergistic antimicrobial therapies. The ability to enhance the efficacy of existing antimicrobial agents is a critical area of study in an era of increasing antibiotic resistance.

The table below illustrates the minimum inhibitory concentration (MIC) for the parent compound, Benzisothiazolinone (BIT), which indicates the effectiveness of the isothiazolinone class against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) (ppm) |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 12.5 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Aspergillus niger | 100 |

| Penicillium funiculosum | 50 |

Note: Data for the parent compound Benzisothiazolinone (BIT) is provided to demonstrate the general antimicrobial efficacy of the isothiazolinone chemical class. Specific MIC values for BBIT may vary.

Rationale for Comprehensive Academic Investigation of Butylbenisothiazolene

The multifaceted nature of Butylbenzisothiazolinone provides a strong rationale for more in-depth academic investigation. Key drivers for this research include:

Potential for Novel Biomedical Applications : Beyond its antimicrobial properties, research has suggested that N-substituted benzisothiazolinone derivatives may possess anti-coagulant and antispasmodic properties, potentially acting as platelet aggregation inhibitors. irobiocide.com These findings open up an entirely new field of medical research for this class of compounds, far removed from their traditional use as biocides.

Optimization of Synthesis : Recent academic work has focused on developing more efficient and environmentally friendly methods for synthesizing BBIT. For example, research into using Cs/LTA zeolite catalysts for the N-alkylation of 1,2-benzisothiazolin-3-one (BIT) aims to improve reaction yields and reduce waste compared to traditional methods. acs.org Such process improvements are crucial for making the compound more accessible for a wider range of research and potential applications.

Understanding Structure-Activity Relationships : Further investigation is needed to fully understand how the N-butyl group in BBIT influences its biological activity, stability, and toxicity compared to other isothiazolinones. smolecule.com This knowledge is critical for designing new derivatives with enhanced efficacy and improved safety profiles for specific applications, including therapeutic uses.

Addressing Antimicrobial Resistance : As a potent and broad-spectrum antimicrobial, Butylbenzisothiazolinone and its potential synergistic combinations represent a valuable area of study in the ongoing search for new strategies to combat drug-resistant microorganisms.

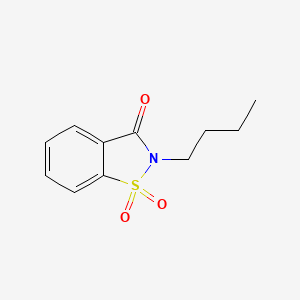

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-3-8-12-11(13)9-6-4-5-7-10(9)16(12,14)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHVVWXDKDMZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321953 | |

| Record name | 2-Butyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-96-9 | |

| Record name | NSC400074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyl-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification Approaches for Butylbenisothiazolene

Foundational Synthetic Pathways and Methodological Considerations

The synthesis of N-butyl-1,2-benzisothiazolin-3-one can be achieved through several distinct chemical routes. These pathways often begin with either the pre-formed benzisothiazolinone ring system or precursors that are cyclized in later steps.

One primary method involves the direct N-alkylation of the 1,2-benzisothiazolin-3-one (BIT) nucleus. google.com In this approach, BIT is first treated with a base to form an alkali metal salt, which is subsequently reacted with a butylating agent, such as 1-bromobutane. google.com A significant challenge with this method is controlling the selectivity between N-alkylation and O-alkylation, which yields the undesired 3-butoxy-1,2-benzisothiazole (B1620091) isomer. google.com Research has shown that the choice of the counter-ion is critical; using the lithium salt of BIT leads to higher selectivity for the desired N-substituted product compared to sodium or potassium salts. google.com The reaction is typically performed in aprotic polar solvents like dimethylformamide (DMF). google.comgoogle.com

A second major pathway starts from 2,2′-dithiodibenzoic acid. irobiocide.comnih.gov This route involves amidation with n-butylamine to form N,N′-dibutyl-2,2′-dithiodibenzamide, followed by an oxidative cyclization to yield the final product. googleapis.com The cyclization can be effected by various oxidizing agents, including chlorine, iodine, or thionyl chloride. googleapis.com While this method is established, it can involve multiple steps and the use of corrosive reagents. irobiocide.comnih.gov

A third synthetic strategy utilizes o-(methylthio)benzoic acid as the starting material. patsnap.com The process involves:

Conversion of o-(methylthio)benzoic acid to its acyl chloride derivative, o-(methylthio)benzoyl chloride.

Amidation of the acyl chloride with n-butylamine to produce N-n-butyl-o-(methylthio)benzamide.

Oxidation of the thioether group.

A final ring-closure reaction to form the N-butyl-1,2-benzisothiazolin-3-one ring. patsnap.com

This pathway avoids the N- vs. O-alkylation issue inherent in the direct alkylation of BIT. patsnap.com

Table 1: Comparison of Foundational Synthetic Pathways for N-Butyl-1,2-benzisothiazolin-3-one

| Pathway | Starting Material(s) | Key Reagents | Key Considerations | References |

| N-Alkylation of BIT | 1,2-Benzisothiazolin-3-one (BIT) | Base (e.g., LiOH), Butyl Halide (e.g., 1-Bromobutane), DMF | Potential for O-alkylation byproduct formation; selectivity is higher with lithium salts. | google.com, google.com |

| Oxidative Cyclization | 2,2′-Dithiodibenzoic Acid | n-Butylamine, Oxidizing Agent (e.g., Chlorine, Thionyl Chloride) | Multi-step process; may use corrosive or hazardous reagents. | irobiocide.com, googleapis.com |

| Ring-Closure of Benzamide Derivative | o-(Methylthio)benzoic Acid | Acyl Chlorinating Agent, n-Butylamine, Oxidizing Agent | Avoids N- vs. O-alkylation selectivity issues. | patsnap.com |

Exploration of Derivatization and Functionalization for Enhanced Research Utility

The benzisothiazolinone scaffold is amenable to a variety of chemical modifications to generate derivatives for research purposes. These modifications can be broadly categorized into substitutions at the nitrogen atom and substitutions on the aromatic ring.

The most common derivatization involves altering the N-substituent. The synthesis of N-substituted benzisothiazolinones via alkylation of the BIT salt is a versatile method for creating a library of compounds. google.com Besides the n-butyl group, other straight-chain alkyl groups (e.g., methyl, octyl) have been successfully introduced, yielding compounds with different physical properties, such as melting point and thermal stability. irobiocide.com For example, N-methyl-1,2-benzisothiazolin-3-one is a solid at room temperature, whereas N-butyl and N-n-octyl derivatives are liquids. irobiocide.com The thermal stability has been observed to increase with the number of carbons in the N-substituted alkyl chain. irobiocide.com

Functionalization can also be directed at the benzene (B151609) ring, although this is less commonly reported for N-butyl-benzisothiazolinone itself. However, general methods for preparing substituted benzisothiazolinones can be applied. irobiocide.com Introducing substituents such as halogens, nitro groups, or methoxy (B1213986) groups onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule, providing valuable structure-activity relationship data for various research applications, including the development of novel herbicides or potential therapeutic agents. irobiocide.com For instance, derivatives of 1,2-benzisothiazolin-3-one have been investigated as potent inhibitors of enzymes like caspase-3, highlighting the utility of this scaffold in bioorganic chemistry. chemicalbook.com

Scale-Up Methodologies and Challenges in Research-Grade Production

Transitioning the synthesis of N-butyl-1,2-benzisothiazolin-3-one from laboratory benchtop to larger, research-grade production volumes presents several challenges. The choice of synthetic route is critical, as some methods are not well-suited for scale-up. irobiocide.com

Routes that employ hazardous and corrosive reagents, such as bromine or thionyl chloride, pose significant risks to equipment and personnel, and can lead to product contamination. irobiocide.com The traditional synthesis starting from 2,2'-dithiodibenzoic acid, for example, is often criticized for its long reaction sequence and the production of gaseous byproducts like sulfur dioxide, which requires specialized handling and scrubbing systems on a larger scale. google.com

The N-alkylation of BIT is a more direct route, but the key challenge during scale-up is maintaining high selectivity to minimize the formation of the 3-butoxy-1,2-benzisothiazole impurity. google.com While using lithium salts improves selectivity, the higher cost of lithium reagents compared to sodium or potassium hydroxide (B78521) can be a factor in large-scale production. patsnap.com Furthermore, the reaction requires careful control of temperature and stoichiometry to maximize the yield of the desired N-alkylated product. google.com

Advanced Purification Techniques for High-Purity Butylbenzisothiazolinone in Research

Achieving the high purity required for research-grade N-butyl-1,2-benzisothiazolin-3-one necessitates effective purification strategies to remove starting materials, reagents, and reaction byproducts, particularly the isomeric O-alkylated compound.

A primary technique for separating the desired N-butyl product from the 3-butoxy-1,2-benzisothiazole isomer is distillation under reduced pressure. google.comgoogle.com This method leverages differences in the boiling points of the two isomers to achieve separation. For solid derivatives of benzisothiazolinone, recrystallization from an appropriate solvent is an effective method for obtaining high-purity crystalline material. googleapis.comspecialchem.com

Liquid-liquid extraction (LLE) is frequently employed during the work-up phase to remove water-soluble impurities. diva-portal.org The crude product, dissolved in an organic solvent, can be washed with dilute acidic or basic solutions to remove unreacted starting materials or reagents. google.comgoogleapis.com

For achieving the highest purity, especially for analytical standards or sensitive biological assays, chromatographic methods are indispensable. Column chromatography is a standard laboratory technique for separating closely related compounds like N- and O-alkylated isomers. googleapis.com For analytical quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.compatsnap.com The development of a robust HPLC method is crucial for quality control, allowing for the precise determination of purity and the detection of trace impurities. patsnap.com In some analytical contexts, Solid-Phase Extraction (SPE) may be used as a sample cleanup and concentration technique prior to chromatographic analysis. diva-portal.org A combination of these techniques—for instance, an initial distillation followed by preparative chromatography—can be used to produce N-butyl-1,2-benzisothiazolin-3-one of very high purity.

Based on a thorough investigation of publicly available scientific literature, there is currently no specific information detailing the use of the chemical compound Butylbenzisothiazolinone (also known as 2-Butyl-1,2-benzisothiazolin-3-one or BBIT) within Tissue Optical Clearing (TOC) systems. Furthermore, searches for a hybrid TOC agent referred to as "TGP" containing this compound did not yield any relevant results.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the foundational research and data regarding Butylbenzisothiazolinone's role in this specific application are not present in the available search results. Key areas where information is lacking include:

Principles of Optical Clearing: There is no literature describing the mechanisms of refractive index matching or light scattering reduction specifically facilitated by Butylbenzisothiazolinone-containing agents.

Compositional Analysis: No information was found on a TOC agent designated "TGP," nor any analysis detailing the role or performance enhancement attributed to Butylbenzisothiazolinone in any TOC formulation.

Synergistic Contributions: There are no studies indicating a synergistic relationship between Butylbenzisothiazolinone and common co-components like Glycerol or Polyethylene Glycol for the purpose of tissue clearing.

Efficacy Studies: No efficacy studies, research findings, or data tables concerning the use of Butylbenzisothiazolinone-based TOC in biological specimens could be located.

To fulfill the request as outlined would require fabricating information, which contravenes the core requirement for scientifically accurate and verifiable content. General principles of tissue optical clearing are well-documented for other compounds, but the specific focus on Butylbenzisothiazolinone cannot be addressed with the currently available data.

Investigation of Butylbenisothiazolene Within Tissue Optical Clearing Toc Systems

Efficacy Studies of Butylbenisothiazolene-Based TOC in Biological Specimens

In Vitro and Ex Vivo Models for Light Penetration Enhancement

The primary model utilized to evaluate the efficacy of the this compound-containing TGP solution has been an ex vivo setup designed to mimic a deep-sited tumor. This model employs fresh porcine skin as a biological barrier that overlays a simulated tumor environment. researchgate.netacs.orgresearchgate.netresearchgate.net

The choice of porcine skin is significant due to its structural and physiological similarities to human skin, making it a relevant model for preclinical studies. In these experiments, the porcine skin is treated with the TGP solution to render it more transparent. This process of optical clearing is critical for facilitating the passage of light to the underlying target. The model allows for the direct assessment of how the enhanced light penetration, due to the application of the TGP agent, affects therapeutic agents situated beneath the skin barrier. While the primary focus has been on this ex vivo model, the fundamental principles of refractive index matching suggest that the clearing effect would be applicable in various in vitro setups involving light transmission through scattering biological samples.

Quantitative Assessment of Optical Clearing Depth and Transparency

The effectiveness of the TGP optical clearing agent, containing this compound, has been quantified by measuring the enhancement of phototherapeutic effects, which are directly dependent on the amount of light reaching the target. The research by Zhao et al. (2021) provides key quantitative data demonstrating the impact of TGP on light penetration. acs.org

One of the primary metrics used was the temperature change (ΔT) of a photothermal therapy agent (doxorubicin-loaded gold nanocages, DOX@PGNCs) under near-infrared (NIR) irradiation, with and without the overlying porcine skin being treated with TGP. When untreated pigskin was present, the temperature of the photothermal agent increased by approximately 2.0 °C. However, after treating the pigskin with the TGP solution for 30 minutes, the temperature increase was significantly higher, reaching 12.1 °C under the same NIR irradiation conditions. researchgate.net This substantial difference in temperature elevation serves as a direct indicator of the increased light energy penetrating the cleared skin.

Furthermore, the enhanced light penetration directly translated to improved therapeutic efficacy, as measured by the release of the chemotherapeutic drug doxorubicin (B1662922) (DOX) from the temperature-sensitive nanocarriers. With untreated pigskin, three cycles of NIR irradiation triggered a drug release of 6.3%. In contrast, with the TGP-treated pigskin, the drug release increased to 22.8%. researchgate.net This demonstrates a more than three-fold increase in therapeutic action, attributable to the optical clearing effect of the TGP solution.

These findings highlight the significant role of the TGP formulation in increasing the transparency of skin tissue, thereby allowing for greater light penetration and enhanced therapeutic outcomes for deep-seated targets.

Interactive Data Table: Effect of TGP on Photothermal and Chemotherapeutic Efficacy

| Treatment Group | Overlying Tissue | ΔT (°C) under NIR Irradiation | DOX Release (%) after 3 NIR Cycles |

| Control | Untreated Pigskin | ~2.0 | 6.3 |

| TGP Treated | TGP-Treated Pigskin | 12.1 | 22.8 |

Butylbenisothiazolene S Contributions to Synergistic Therapeutic Modalities

Role in Enhancing Photothermal Therapy (PTT) Efficacy

Photothermal therapy is a promising cancer treatment that utilizes agents to convert near-infrared light into heat, thereby inducing tumor cell death. The efficacy of PTT is dependent on the efficient delivery of light to the tumor and the photothermal conversion efficiency of the agent.

Currently, there is no scientific literature available that specifically describes the role of butylbenzisothiazolinone or its derivatives in improving the delivery of laser light to deep-sited lesions. Research in this area is focused on other types of molecules and nanomaterials designed to absorb near-infrared light, which has better tissue penetration.

There is currently no available research demonstrating that butylbenzisothiazolinone or its derivatives can augment photothermal conversion in target tissues. The development of organic small molecules for PTT is an active area of research, with a focus on compounds that have strong absorption in the near-infrared spectrum. While some sulfur-containing heterocyclic compounds are being investigated for their photothermal properties, specific data on benzisothiazolones is not yet available.

Facilitation of Chemotherapy in Combination Approaches

Recent studies have indicated that benzisothiazolone derivatives may play a significant role in enhancing the efficacy of conventional chemotherapy drugs. This is primarily attributed to their intrinsic anti-cancer activities and their ability to modulate key signaling pathways within cancer cells.

The primary mechanism by which benzisothiazolone derivatives appear to facilitate chemotherapy is through a synergistic cytotoxic effect rather than by directly altering drug delivery or accumulation dynamics. Research has shown that certain benzisothiazolone derivatives can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in cancer cells. nih.goveurekaselect.com The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers, contributing to chemotherapy resistance.

By inhibiting NF-κB, these derivatives can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. For instance, studies in Hodgkin's lymphoma cells, which exhibit constitutively active NF-κB, have demonstrated that specific benzisothiazolone derivatives can suppress the p50 and p65 subunits of NF-κB. nih.gov This inhibition of a key survival pathway lowers the threshold for apoptosis induction by chemotherapy drugs.

A study investigating three benzisothiazolone (BIT) derivatives found that they exhibited dose-dependent inhibition of NF-κB and were cytotoxic to Hodgkin's lymphoma cells. nih.gov Furthermore, one of these derivatives, BIT 1, showed a moderate synergistic effect when combined with the standard chemotherapy drugs etoposide (B1684455) and doxorubicin (B1662922). nih.goveurekaselect.com This synergy suggests that the combination can be more effective than the sum of the individual treatments.

Synergistic Effects of Benzisothiazolone Derivatives with Chemotherapeutic Agents

| BIT Derivative | IC50 Value (μg/ml) | Interaction with Etoposide | Interaction with Doxorubicin |

|---|---|---|---|

| BIT 1 | 3.3 | Moderate Synergy | Moderate Synergy |

| BIT 2 | 4.35 | Moderate Additive Effect | Moderate Additive Effect |

| BIT 3 | 13.8 | Antagonistic to Additive Effect | Antagonistic to Additive Effect |

While there is no direct evidence to suggest that butylbenzisothiazolinone itself can overcome physical tissue barriers, its role as an NF-κB inhibitor may have indirect implications for enhancing the reach of therapeutics. Chronic inflammation, often driven by NF-κB signaling, can contribute to the dense and fibrotic tumor microenvironment, which can act as a barrier to drug penetration. By potentially modulating this inflammatory environment, benzisothiazolone derivatives could, in theory, help to improve the access of co-administered chemotherapeutic agents to cancer cells within a solid tumor. However, this remains a hypothetical benefit that requires further investigation.

Integration into Advanced Nano-Platform Delivery Systems

The encapsulation of therapeutic agents into nanoparticle-based delivery systems is a rapidly advancing field aimed at improving drug solubility, stability, and targeted delivery while reducing systemic toxicity. nih.govnih.govmdpi.commdpi.comnih.gov

Given that benzisothiazolone derivatives act as NF-κB inhibitors, their potential integration into nano-platforms is a promising area of research. nih.govnih.govresearchgate.net The co-encapsulation of an NF-κB inhibitor with a conventional chemotherapeutic agent within a single nanoparticle carrier could ensure that both agents are delivered to the tumor site in a coordinated manner. nih.govnih.gov This co-delivery can maximize the potential for synergistic interactions.

Several types of nanoparticles, such as liposomes, polymeric nanoparticles, and nanoemulsions, are being explored for the delivery of NF-κB inhibitors. nih.govnih.govresearchgate.net These platforms can be engineered to passively target tumors through the enhanced permeability and retention (EPR) effect or actively target them by attaching specific ligands to the nanoparticle surface. nih.gov The encapsulation of a compound like butylbenzisothiazolinone could enhance its bioavailability and allow for a controlled release profile, potentially increasing its therapeutic efficacy and reducing off-target effects. While specific studies on the nano-encapsulation of butylbenzisothiazolinone are not yet available, the broader research on delivering NF-κB inhibitors via nanocarriers provides a strong rationale for this approach. nih.govresearchgate.net

Design and Characterization of Butylbenzisothiazolinone-Enabled Nanocarriers (e.g., Gold Nanocages)

A thorough search of scientific databases and public records reveals no studies concerning the design, synthesis, or characterization of nanocarriers, including gold nanocages, that are enabled by or incorporate Butylbenzisothiazolinone for therapeutic purposes. Research into nanocarriers for medical applications is extensive, focusing on materials that are biocompatible and can be functionalized for targeted delivery. nih.govlbl.gov However, Butylbenzisothiazolinone is not described in the literature as a component in these systems. Its known application is as an antimicrobial agent. google.com

Pre-clinical Assessment of Butylbenzisothiazolinone-Mediated Antitumor Efficacy

No preclinical studies, either in vitro or in vivo, have been published that assess an antitumor efficacy for Butylbenzisothiazolinone. The compound is recognized as an isothiazolinone allergen and has been noted in contexts unrelated to cancer therapy. researchgate.netresearchgate.netresearchgate.net

Performance in Simulated Deep-Sited Tumor Models (e.g., Pigskin Coverage)

There are no published findings on the performance of Butylbenzisothiazolinone in simulated deep-sited tumor models. Research in this area is crucial for evaluating the potential of new therapeutic agents, but this compound has not been identified as a candidate for such testing.

In Vivo Therapeutic Outcomes and Biological Responses

Consistent with the lack of preclinical data, there is no information available regarding the in vivo therapeutic outcomes or biological responses related to any potential antitumor activity of Butylbenzisothiazolinone. Combination therapies and their in vivo efficacy are active areas of cancer research, but these studies involve other specific therapeutic agents. researchgate.netjohnshopkins.edu Butylbenzisothiazolinone is not mentioned in this body of research.

Due to the lack of available research data, a data table for this section cannot be generated.

Advanced Analytical Methodologies for Butylbenisothiazolene Research

Spectroscopic Techniques for Qualitative and Quantitative Analysis

Spectroscopy serves as a fundamental tool for the structural elucidation and concentration measurement of Butylbenzisothiazolinone. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints, enabling both qualitative and quantitative assessments.

Application of Infrared and Ultraviolet Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For isothiazolinone compounds, Fourier Transform Infrared (FTIR) spectroscopy can identify characteristic absorption bands corresponding to key structural components. For instance, the spectra would be analyzed for peaks indicating the carbonyl group (C=O) stretch, the carbon-sulfur (C-S) bond, and methyl group (-CH3) bending vibrations. who.int This technique provides qualitative confirmation of the compound's basic structure. culturalheritage.org

Ultraviolet (UV) spectroscopy is widely used for the quantitative analysis of isothiazolinones in various samples. The method relies on the principle that the molecule absorbs UV light at specific wavelengths. For Benzisothiazolinone (BIT), a core structure in Butylbenzisothiazolinone, analysis by High-Performance Liquid Chromatography (HPLC) often employs UV detection at wavelengths between 275 nm and 318 nm. sielc.comresearchgate.net A diode array detector can be used to scan multiple wavelengths, with the maximum absorption for BIT being observed around 318 nm. researchgate.net This specificity allows for accurate quantification in solution.

| Spectroscopic Method | Application | Key Parameters / Findings |

| Infrared (IR) Spectroscopy | Qualitative analysis of functional groups | Identifies characteristic peaks for C=O, C-S, and -CH3 groups in the isothiazolinone structure. who.int |

| Ultraviolet (UV) Spectroscopy | Quantitative analysis | Detection wavelengths for the core benzisothiazolinone structure are typically set at 275 nm or 318 nm for high resolution and peak symmetry. sielc.comresearchgate.net |

Utilization of Fluorescence Spectrophotometry in Complex Matrices

Fluorescence spectrophotometry offers a highly sensitive method for detecting and quantifying trace amounts of compounds, particularly in complex sample matrices where background interference can be a challenge.

A notable application has been developed for the detection of 1,2-benzisothiazolin-3-one (BIT) in food packaging paper. researchgate.net This method involves a hydrothermal extraction followed by analysis with fluorescence spectroscopy. Research has demonstrated this to be a sensitive and straightforward technique for determining BIT levels. Key parameters such as the pH of solvents and the presence of surfactants are evaluated to optimize fluorescence intensity. The method has proven to be precise, with a reported limit of detection (LOD) of 25.3 μg/L, making it suitable for trace analysis in materials that come into contact with food. researchgate.net

| Analytical Method | Matrix | Limit of Detection (LOD) | Research Finding |

| Fluorescence Spectroscopy | Paper for Food Packaging | 25.3 μg/L | A sensitive and precise method for determining 1,2-benzisothiazolin-3-one (BIT) after hydrothermal extraction. researchgate.net |

Chromatographic Separations for Purity and Component Analysis

Chromatographic techniques are essential for separating Butylbenzisothiazolinone from impurities, related substances, or other components within a mixture. These high-resolution methods are the cornerstone of purity analysis and component characterization.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry configuration (HPLC-MS/MS) are the most prominent methods for the analysis of isothiazolinones. nih.gov These techniques offer high sensitivity and excellent structural determination capabilities. nih.gov

Reverse-phase HPLC is commonly employed, using columns such as a C18 or a specialized low-silanol activity reverse-phase column. sielc.comresearchgate.net A simple gradient method with a mobile phase of acetonitrile (B52724) and water is often sufficient for separation. sielc.com For more complex biological matrices like rat plasma and urine, a Kinetex phenyl-hexyl column with an isocratic mobile phase of formic acid in methanol (B129727) and water has been used successfully. nih.govmdpi.com HPLC-MS/MS methods are particularly powerful, allowing for detection limits as low as 0.0002–0.002 mg L⁻¹ in cosmetic samples. nih.gov

| HPLC Method | Column Type | Mobile Phase | Detection | Application |

| Reverse Phase HPLC | Newcrom R1 | Acetonitrile / Water | UV at 275 nm | Separation of Benzisothiazolinone (BIT). sielc.com |

| HPLC with Diode Array Detector | Agilent ZORBAX SB-C18 | Acetonitrile / Water (Gradient) | DAD at 318 nm | Analysis of five isothiazolinones in liquid detergents. researchgate.net |

| LC-MS/MS | Kinetex phenyl-hexyl | 0.1% Formic Acid in Methanol / Water | ESI-MS/MS | Quantification of BIT in rat plasma and urine. nih.govmdpi.com |

Gas Chromatography (GC) Applications for Volatile Components

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a valuable technique for analyzing volatile or semi-volatile compounds. While isothiazolinones are generally considered thermally unstable, GC-MS methods have been developed for their determination in environmental waters. researchgate.net

For a compound like Benzisothiazolinone (BIT), direct analysis by GC can be challenging. To improve its chromatographic performance and volatility, a derivatization step is often necessary. One established method involves derivatizing BIT with diazomethane (B1218177) after a pre-concentration step using solid-phase extraction. nih.gov This allows for sensitive detection in surface, ground, and drinking waters, with limits of detection ranging from 0.01 to 0.1 μg/L. nih.gov The GC-MS technique is also applied to analyze the presence of BIT in industrial process water, such as that from paint handling operations. diva-portal.org

Capillary Electrophoresis Techniques in Compound Characterization

Capillary Electrophoresis (CE) is a family of highly efficient electrokinetic separation methods performed in submillimeter diameter capillaries. nih.gov CE separates ions based on their electrophoretic mobility, which is influenced by the molecule's charge, size, and the viscosity of the electrolyte solution. nih.gov Techniques within this family include Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Gel Electrophoresis (CGE). nih.gov

CZE, the most widely used mode, separates components in a free solution based on differences in their charge-to-mass ratio. nih.gov This technique is known for its rapid analysis times, high resolution, and minimal sample consumption. mdpi.com While specific applications of CE for Butylbenzisothiazolinone are not widely documented in the reviewed literature, the technique's principles make it a potentially powerful tool for the purity and component analysis of this compound. Given its ionic nature, Butylbenzisothiazolinone could be effectively separated from charged impurities or isomers using CE, offering an alternative or complementary approach to HPLC and GC.

Mass Spectrometry for Structural Elucidation and Trace Detection

Mass spectrometry (MS) stands as a powerful and indispensable tool in the analytical study of Butylbenzisothiazolinone. Its high sensitivity and specificity are crucial for both elucidating the molecular structure of the compound and its derivatives and for detecting its presence at trace levels in complex environmental and biological samples. scripps.edu The core principle of mass spectrometry involves ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. This information provides a unique chemical fingerprint, enabling precise identification and quantification. For Butylbenzisothiazolinone, MS-based techniques are essential for understanding its environmental fate, metabolic pathways, and for monitoring its presence in various matrices. scripps.edunih.gov

The analysis of Butylbenzisothiazolinone in multi-component systems, such as consumer products, industrial process water, or biological fluids, presents a significant challenge due to potential interference from other substances. nih.govlcms.cz To overcome this, mass spectrometry is typically coupled with a chromatographic separation technique, most commonly Liquid Chromatography (LC) or Gas Chromatography (GC). lcms.czmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Butylbenzisothiazolinone. mdpi.com In a typical LC-MS setup, the sample is first injected into an LC system where Butylbenzisothiazolinone is separated from other components on a specialized column. nih.gov The separated components then enter the mass spectrometer for detection. A highly sensitive and specific technique known as tandem mass spectrometry (LC-MS/MS) is often employed. nih.govnih.gov This involves selecting the parent ion of Butylbenzisothiazolinone, fragmenting it, and then monitoring for a specific fragment ion, a process called Multiple Reaction Monitoring (MRM). nih.gov This two-stage filtering process significantly reduces background noise and enhances detection selectivity in complex matrices like plasma, urine, and tissue homogenates. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative technique, best suited for volatile and semi-volatile compounds. mdpi.comdiva-portal.org While Butylbenzisothiazolinone itself has low volatility, derivatization techniques can be used to convert it into a more volatile form suitable for GC analysis. GC-MS is widely used for environmental monitoring and can effectively identify Butylbenzisothiazolinone in samples like wastewater. diva-portal.org The key advantage of GC-MS is the availability of extensive, standardized electron ionization (EI) spectral libraries, which can aid in the identification of unknown compounds in the sample matrix. mdpi.com

Table 1: Comparison of LC-MS and GC-MS for Butylbenzisothiazolinone Analysis

| Parameter | LC-MS / LC-MS/MS | GC-MS |

|---|---|---|

| Analyte Suitability | Ideal for non-volatile and thermally unstable compounds like Butylbenzisothiazolinone without derivatization. mdpi.com | Suitable for volatile and semi-volatile compounds; may require derivatization for Butylbenzisothiazolinone. mdpi.com |

| Sample Matrix | Highly effective for complex biological matrices (plasma, urine, tissues) and aqueous samples. nih.gov | Effective for environmental samples like water and can be adapted for other matrices. diva-portal.org |

| Ionization | Soft ionization techniques like Electrospray Ionization (ESI), minimizing fragmentation of the parent molecule. nih.gov | Hard ionization techniques like Electron Ionization (EI), creating extensive, library-searchable fragmentation patterns. mdpi.com |

| Sensitivity | Very high, especially with MS/MS, allowing for detection at ng/mL levels or lower. nih.gov | Good sensitivity, suitable for trace environmental analysis. diva-portal.org |

| Identification Confidence | High confidence through precursor/product ion transitions (MRM). nih.govnih.gov | High confidence through matching fragmentation patterns with established spectral libraries (e.g., NIST). mdpi.com |

Understanding the metabolic fate of Butylbenzisothiazolinone in biological systems is critical for assessing its persistence and potential biological impact. Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, heavily relies on advanced mass spectrometry techniques. nih.govrsc.org These methods allow for the detection and identification of metabolites of Butylbenzisothiazolinone, providing a snapshot of the organism's metabolic response. scripps.edu

Two primary strategies are used in metabolite profiling:

Targeted Metabolomics: This approach focuses on quantitatively measuring a predefined set of known metabolites. For Butylbenzisothiazolinone, this would involve developing methods to specifically detect and quantify its expected metabolic products (e.g., hydroxylated or conjugated derivatives). nih.gov Techniques like LC-MS/MS operating in MRM mode are ideal for this purpose due to their high sensitivity and quantitative accuracy. nih.govgoogleapis.com By using stable isotope-labeled internal standards, precise quantification of metabolites can be achieved. googleapis.com

Untargeted Metabolomics: This exploratory approach aims to capture and identify as many metabolites as possible in a sample to discover novel metabolic pathways or unexpected metabolic products of Butylbenzisothiazolinone. nih.gov This requires high-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. nih.gov These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites, a critical first step in their structural elucidation. scripps.edu Data-independent acquisition (DIA) strategies are often employed to comprehensively fragment all ions, ensuring no potential metabolite is missed. mdpi.com

The data generated from these advanced MS techniques provide crucial insights into the biotransformation pathways of Butylbenzisothiazolinone, helping to build a complete profile of its interaction with biological systems. scripps.edunih.gov

Validation Protocols for Research Analytical Methods

The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. europa.eu For research involving Butylbenzisothiazolinone, robust method validation is essential to ensure that the data generated are reliable, reproducible, and accurate. demarcheiso17025.com The validation process involves evaluating several key performance characteristics, as outlined by internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). europa.eubasciences.com

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ipindexing.com In the context of Butylbenzisothiazolinone analysis, specificity is demonstrated by showing that the analytical signal is solely attributable to the target compound. In chromatographic methods like LC-MS, this is achieved by demonstrating separation from interfering peaks. nih.gov The high selectivity of MS/MS, which monitors a specific precursor-to-product ion transition, provides an inherently high degree of specificity. nih.govnih.gov

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). ikev.org

Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment. ipindexing.com

Reproducibility: Precision between laboratories (inter-laboratory trials).

Precision is reported as the standard deviation (SD) or relative standard deviation (RSD) of a statistically significant number of replicate measurements. ikev.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. aquaenergyexpo.com To assess linearity, a series of standards of Butylbenzisothiazolinone at different concentrations are analyzed. The results are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is used to evaluate the quality of the fit, with a value close to 1.000 indicating excellent linearity. nih.gov

Table 2: Example of Linearity Assessment Data for an Isothiazolinone Compound

| Nominal Concentration (ng/mL) | Measured Response (Peak Area) | Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 2.0 | 5,150 | 2.1 | 105.0 |

| 10.0 | 24,800 | 9.9 | 99.0 |

| 50.0 | 126,500 | 50.6 | 101.2 |

| 200.0 | 501,000 | 200.4 | 100.2 |

| 1000.0 | 2,495,000 | 998.0 | 99.8 |

| 2000.0 | 5,020,000 | 2008.0 | 100.4 |

| Linear Regression Result: y = 2500x + 120; r² = 0.9995 |

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration at which the signal can be reliably distinguished from the background noise. ikev.org

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for quantitative assays, especially for trace analysis of Butylbenzisothiazolinone in environmental or biological samples. demarcheiso17025.com

Several methods can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio. researchgate.net Typically, the LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. researchgate.net Another approach involves calculating the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 3: Summary of Key Analytical Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte without interference from other matrix components. ipindexing.com | No significant interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of response to analyte concentration over a defined range. aquaenergyexpo.com | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. nih.gov |

| Precision (Repeatability) | Agreement between replicate measurements under the same conditions. ikev.org | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). nih.gov |

| Accuracy | Closeness of the measured value to the true value. europa.eu | Mean recovery typically within 85-115% (80-120% at LOQ). |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. nih.gov | Signal-to-Noise Ratio ≥ 3:1. researchgate.net |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov | Signal-to-Noise Ratio ≥ 10:1; precision and accuracy criteria must be met. researchgate.net |

Mechanistic Investigations of Butylbenisothiazolene S Functional Impact

Cellular and Subcellular Interactions Contributing to Optical Clearing

Currently, there is no publicly available scientific literature detailing the cellular and subcellular interactions of Butylbenzisothiazolinone specifically for the purpose of optical clearing.

Molecular Mechanisms Underpinning Synergistic Therapeutic Effects

Butylbenzisothiazolinone is recognized for its role in synergistic microbicidal compositions. google.com The synergy occurs when the combined antimicrobial activity of Butylbenzisothiazolinone and another microbicide is greater than the sum of their individual effects. google.com This enhanced activity allows for more effective control of microorganisms that may be resistant to individual agents. google.com

The mechanism of synergy is quantified by the Synergy Index (SI), calculated using the following formula: SI = (Q_a / Q_A) + (Q_b / Q_B)

Where:

Q_A is the concentration of component A (e.g., Butylbenzisothiazolinone) alone that achieves the minimum inhibitory concentration (MIC). google.com

Q_a is the concentration of component A in the mixture that achieves the MIC. google.com

Q_B is the concentration of component B (the second microbicide) alone that achieves the MIC. google.com

Q_b is the concentration of component B in the mixture that achieves the MIC. google.com

A Synergy Index of less than 1 indicates a synergistic effect, an index of 1 indicates an additive effect, and an index greater than 1 suggests antagonism. google.com The lower the Synergy Index, the greater the synergistic action of the mixture. google.com

While the precise molecular interactions driving this synergy are not fully elucidated for Butylbenzisothiazolinone, the broader class of isothiazolinones is known to inhibit microbial growth by targeting critical physiological processes like respiration and energy generation. researchgate.net They can also react with thiol-containing compounds such as cysteine, leading to the formation of disulfide derivatives and subsequent impairment of key cellular functions. researchgate.net

Influence on Nano-Bio Interfacial Dynamics within Delivery Systems

The study of the nano-bio interface involves understanding the interactions between nanomaterials and biological systems. nih.govnumberanalytics.com These interactions are crucial for applications such as drug delivery, where nanoparticles are used to transport therapeutic agents to specific targets. numberanalytics.comaiche.org

Currently, there is no specific research available on how Butylbenzisothiazolinone influences nano-bio interfacial dynamics. However, the properties of any chemical compound used in conjunction with a nanoparticle delivery system can affect the "protein corona" that forms around the nanoparticle, its interaction with cell membranes, and its subsequent intracellular uptake. nih.gov The surface chemistry of nanoparticles is a key factor in determining these interactions and is essential for designing effective and safe nanomedicine. nih.govaiche.org

Biological Responses and Cellular Pathways Affected by Butylbenzisothiazolinone (in relevant contexts)

The primary biological response to Butylbenzisothiazolinone and other isothiazolinones is the inhibition of microbial growth. wikipedia.orggoogle.com The proposed mechanism of action for the parent compound, 1,2-benzisothiazolin-3-one (BIT), against Staphylococcus aureus involves the inhibition of active transport and the oxidation of glucose. researchgate.net

A key target for isothiazolinones appears to be cellular thiol groups found in enzymes and other critical molecules. researchgate.net The interaction with these thiols can disrupt essential metabolic and energetic processes within the microbial cell. researchgate.net While these studies provide insight into the potential pathways affected by Butylbenzisothiazolinone, further research is needed to confirm the specific biological responses and cellular pathways it modulates.

Future Perspectives and Research Directions for Butylbenisothiazolene

Exploration of Novel Analogues and Derivatives with Enhanced Research Properties

The core structure of benzisothiazolinone is a fertile ground for chemical modification to synthesize novel analogues and derivatives. Research has already demonstrated that derivatives of the closely related 1,2-benzisothiazol-3-one can yield compounds with significant biological activities. For instance, a series of these derivatives were synthesized and evaluated for their ability to inhibit caspase-3 and -7, enzymes central to the process of apoptosis. nih.gov One particular compound from this series, 5i , demonstrated exceptionally potent inhibition of caspase-3. nih.gov

This pioneering work opens the door for creating Butylbenzisothiazolinone derivatives with specifically tailored properties. By modifying functional groups on the benzisothiazole scaffold, researchers can aim to enhance potency, improve selectivity for biological targets, and optimize physicochemical properties for better performance in various research models. Studies on other benzothiazole (B30560) derivatives have shown promise in developing agents with dual anti-inflammatory and anticancer activities, suggesting a potential therapeutic path for compounds derived from the Butylbenzisothiazolinone structure. nih.gov

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically altering the butyl group and other positions on the benzisothiazole ring to understand how these changes affect biological activity.

Synthesis of Targeted Libraries: Creating collections of novel derivatives for high-throughput screening against a wide array of biological targets.

Lead Optimization: Taking promising initial "hits" from screening and further refining their chemical structures to improve their research value, for example, by enhancing their solubility or stability. mdpi.com

| Derivative Class | Target/Application | Key Findings | Reference |

|---|---|---|---|

| 1,2-benzisothiazol-3-one derivatives | Caspase-3 Inhibition | Compound 5i exhibited the most potent inhibitory activity with an IC50 value of 1.15 nM. | nih.gov |

| Benzothiazole derivatives (Compound B7) | Anticancer and Anti-inflammatory | Significantly reduced cancer cell proliferation and lowered levels of inflammatory cytokines IL-6 and TNF-α. | nih.gov |

| Benzothiazole, Benzimidazole, and Benzoxazole derivatives | Antitumor Agents | Optimized analogues showed comparable antiproliferative activity to lead compounds but with better solubility. | mdpi.com |

Potential Expansion into Other Biomedical and Material Science Applications

While Butylbenzisothiazolinone is recognized for its role as a preservative, its foundational structure and that of related isothiazolinones suggest a much broader application scope. wikipedia.org The demonstrated biological activities of its derivatives in areas like cancer and inflammation research point toward significant potential in biomedicine. nih.govnih.gov

In biomedical science , future research could explore:

Antiproliferative Agents: Building on findings that benzothiazole derivatives can inhibit cancer cell growth, new BBIT analogues could be designed as potential anticancer therapeutics. nih.govmdpi.com

Enzyme Inhibitors: The potent and selective inhibition of enzymes like caspase-3 suggests that BBIT derivatives could be developed as research tools to study cellular pathways or as potential therapeutics for diseases characterized by apoptosis dysregulation. nih.gov

Antimicrobial Coatings: Integrating BBIT or its novel derivatives into medical device coatings could offer a strategy to prevent biofilm formation and device-related infections.

In material science , the applications could be expanded beyond preservation:

Functional Polymers: Incorporating the Butylbenzisothiazolinone moiety into polymer chains could create materials with inherent antimicrobial properties, useful in textiles, plastics, and coatings.

Advanced Coatings: Development of smart coatings that release the active compound in response to specific environmental triggers, such as changes in pH or the presence of bacteria.

Integration with Emerging Technologies in Drug Discovery and Development (e.g., AI in Material Design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and drug discovery, and Butylbenzisothiazolinone research is poised to benefit significantly. nih.govnih.gov AI can dramatically accelerate the design and development process by analyzing vast and complex datasets far beyond human capacity. welltestingjournal.com

Key applications of AI in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual Butylbenzisothiazolinone derivatives before they are ever synthesized in a lab. nih.gov This saves considerable time and resources.

De Novo Design: Generative AI models can design entirely new molecular structures based on the Butylbenzisothiazolinone scaffold, optimized for specific properties like binding affinity to a target protein or enhanced material compatibility. youtube.com

Drug Repurposing: AI can screen the known properties of Butylbenzisothiazolinone against extensive biological databases to identify potential new therapeutic uses for the existing compound, a process known as drug repurposing. welltestingjournal.com

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of possible derivatives to identify the most promising candidates for further development. nih.gov

Translational Research Pathways and Potential Clinical Advancement Considerations

Translating a promising compound from the laboratory to clinical application is a long and rigorous process. For novel Butylbenzisothiazolinone derivatives identified with therapeutic potential, the pathway would involve a series of structured preclinical and clinical studies.

Preclinical Development: Once a lead candidate is identified (e.g., a derivative with potent anticancer activity in cell cultures), it must undergo extensive preclinical testing. This includes in vivo studies in animal models to evaluate its efficacy and to establish a preliminary safety profile.

Investigational New Drug (IND) Application: The comprehensive data from preclinical studies are compiled and submitted to regulatory authorities, such as the FDA, in an IND application.

Clinical Trials: If the IND is approved, the compound can proceed to human clinical trials, which are conducted in multiple phases (Phase I, II, and III) to assess safety, efficacy, and optimal use in humans. AI can play a role in optimizing clinical trial design and patient recruitment. nih.gov

For Butylbenzisothiazolinone derivatives, a key consideration will be to demonstrate a significant therapeutic advantage over existing treatments. The unique mechanisms of action, such as the caspase inhibition shown by related compounds, could provide this differentiation. nih.gov

Comprehensive Assessment of Long-Term Biological Compatibility and Environmental Fate in Research Development

As the applications for Butylbenzisothiazolinone and its derivatives expand, a thorough understanding of their long-term biological compatibility and environmental impact becomes paramount. Isothiazolinones as a class are known to be reactive chemicals that can act as skin and eye irritants and are recognized as dermal sensitizers. regulations.gov

Future research must include a comprehensive assessment of:

Biocompatibility: For any biomedical application, long-term studies are needed to ensure that the material or compound does not elicit a harmful immune response or cause toxicity over time.

Environmental Fate: The journey of the compound after its intended use must be mapped. This includes studying its biodegradability, potential for bioaccumulation, and ecotoxicity. Research on the related compound 1,2-Benzisothiazolinone (BIT) has shown that biodegradability can be concentration-dependent. industrialchemicals.gov.au While BIT is considered inherently biodegradable at lower concentrations, its toxicity to bacteria can hinder degradation at higher levels. industrialchemicals.gov.au

Degradation Pathways: Identifying the breakdown products of Butylbenzisothiazolinone in various environmental compartments (water, soil) is crucial to ensure that these degradants are not more harmful than the parent compound. nih.gov

| Parameter | Finding for 1,2-Benzisothiazolinone (BIT) | Implication for Future Research | Reference |

|---|---|---|---|

| Biodegradability | Inherently biodegradable at low concentrations (e.g., 62% degradation in 83 days at 1.8 mg/L). However, shows 0% degradation at high concentrations (100 mg/L) due to bacterial toxicity. | Degradation studies for new BBIT derivatives must be conducted at environmentally relevant concentrations. | industrialchemicals.gov.au |

| Environmental Partitioning | Expected to partition primarily to the water compartment. | Focus on aquatic toxicity and fate studies for new compounds. | industrialchemicals.gov.au |

| Ecotoxicity | Chemicals with biocidal properties are often very toxic to aquatic life. | Comprehensive ecotoxicity testing is essential for any new derivative intended for widespread use. | industrialchemicals.gov.au |

| Human Health | Isothiazolinones are known dermal sensitizers and can cause allergic contact dermatitis. | Thorough toxicological evaluation, especially for skin sensitization, is required for any new analogue. | regulations.gov |

A proactive approach to these assessments will be essential for the responsible and sustainable development of the next generation of Butylbenzisothiazolinone-based technologies.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Butylbenisothiazolene’s structural identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are foundational. For novel compounds, provide full spectral data (e.g., -NMR, -NMR) and retention times in HPLC under standardized conditions. Cross-reference with known spectral libraries and confirm purity via elemental analysis or mass spectrometry. For known compounds, cite prior literature but validate identity using at least two orthogonal methods .

Q. How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

- Methodological Answer : Include detailed reaction conditions (temperature, solvent, catalyst, reaction time), purification steps (e.g., recrystallization solvents, column chromatography parameters), and yield calculations. Use standardized units and report anomalies (e.g., color changes, precipitates). Limit main-text protocols to critical steps; supplementary materials should house exhaustive details (e.g., NMR raw data, chromatograms) .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Store in sealed containers in dry, ventilated areas. In case of exposure, follow emergency protocols: flush eyes with water (15+ minutes), wash skin with soap, and seek medical evaluation. Monitor for sulfur oxide/hydrogen bromide emissions during thermal degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., molar ratios, temperature gradients). Use LC-MS to track intermediate formations and identify side products. Compare kinetic (time-resolved sampling) and thermodynamic (equilibrium) conditions. Statistically validate optimal parameters via ANOVA or response surface modeling .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate conflicting studies under controlled conditions, using standardized assays (e.g., IC50 determinations with positive/negative controls). Cross-validate findings with orthogonal bioassays (e.g., fluorescence vs. luminescence readouts) .

Q. How should researchers validate this compound’s stability under varying environmental conditions (pH, light, temperature)?

- Methodological Answer : Design accelerated stability studies using ICH guidelines. Expose samples to stressors (UV light, 40–80°C, pH 1–13) and monitor degradation via HPLC-UV/Vis or GC-MS. Calculate degradation kinetics (Arrhenius plots) and identify degradants using high-resolution mass spectrometry. Compare with computational predictions (e.g., DFT for bond dissociation energies) .

Data Analysis & Reporting

Q. How to statistically analyze dose-response data for this compound in pharmacological assays?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 with 95% confidence intervals. Account for assay variability via replicates and Z’-factor validation. Use tools like GraphPad Prism or R for robust statistical modeling .

Q. What ethical considerations apply when publishing contradictory findings on this compound’s mechanisms?

- Methodological Answer : Disclose all raw data and analytical parameters in supplementary materials. Avoid selective reporting; contextualize discrepancies within experimental limitations (e.g., assay sensitivity, model systems). Cite prior work transparently, distinguishing hypotheses from evidence. Adhere to COPE guidelines for authorship and conflict-of-interest disclosures .

Tables for Methodological Reference

| Characterization Method | Key Parameters | Evidence Source |

|---|---|---|

| NMR Spectroscopy | , , DEPT, COSY | |

| HPLC-UV | Column type, mobile phase, λ_max | |

| Mass Spectrometry | High-resolution (HRMS), fragmentation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.